molecular formula C17H21N3O2S B12153929 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B12153929
M. Wt: 331.4 g/mol
InChI Key: PIHRFXJSFAIHMN-UHFFFAOYSA-N
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Description

The compound (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that features a unique combination of structural elements It contains an octahydroisoquinoline core, a pyrrole ring, and a thiazole ring, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Octahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.

    Introduction of the Hydroxy Group: The hydroxylation of the octahydroisoquinoline core can be performed using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Synthesis of the Pyrrole Ring: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

    Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is a common method, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyrrole and thiazole rings to the octahydroisoquinoline core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.

Medicine

Medicinally, the compound could be investigated for its pharmacological properties. The presence of the isoquinoline, pyrrole, and thiazole rings suggests potential activity as an antimicrobial, anticancer, or neuroactive agent.

Industry

In industry, the compound might be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl group could form hydrogen bonds, while the aromatic rings might engage in π-π interactions with target molecules. The thiazole ring could coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-imidazol-1-yl)-1,3-thiazol-4-yl]methanone: Similar structure but with an imidazole ring instead of a pyrrole ring.

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-oxazol-4-yl]methanone: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone lies in its combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H21N3O2S/c21-15(14-12-23-16(18-14)19-8-3-4-9-19)20-10-7-17(22)6-2-1-5-13(17)11-20/h3-4,8-9,12-13,22H,1-2,5-7,10-11H2

InChI Key

PIHRFXJSFAIHMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CSC(=N3)N4C=CC=C4)O

Origin of Product

United States

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